

Spectroscopic Unveiling of 4-(Dimethylamino)phenyl thiocyanate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-(Dimethylamino)phenyl
thiocyanate

Cat. No.: B1605833

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-(Dimethylamino)phenyl thiocyanate**, a compound of interest in organic synthesis and drug development. By delving into its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral characteristics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge for its accurate identification, characterization, and utilization in further research.

Introduction

4-(Dimethylamino)phenyl thiocyanate ($C_9H_{10}N_2S$) is an aromatic compound featuring a dimethylamino group and a thiocyanate group attached to a benzene ring in a para configuration. The interplay between the electron-donating dimethylamino group and the electron-withdrawing thiocyanate group influences its chemical reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for confirming its structure, assessing its purity, and understanding its behavior in chemical reactions. This guide provides a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, supplemented with field-proven insights and methodologies.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Caption: Molecular structure of **4-(Dimethylamino)phenyl thiocyanate**.

Table 1: Physicochemical Properties of **4-(Dimethylamino)phenyl thiocyanate**

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ S	[1] [2] [3]
Molecular Weight	178.25 g/mol	[1] [3]
Melting Point	71-74 °C	[2] [3]
Boiling Point	303.6 °C at 760 mmHg	[2] [3]
Density	1.16 g/cm ³	[2] [3]
Appearance	White crystalline solid	[2]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Data Summary

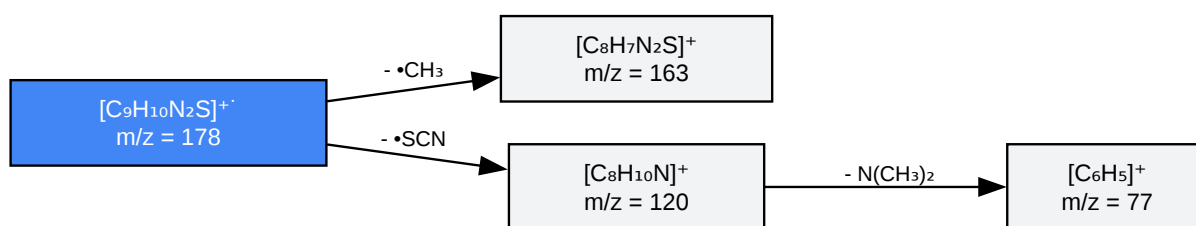
Table 2: Key Mass Spectrometry Data for **4-(Dimethylamino)phenyl thiocyanate**

m/z	Interpretation	Source
178	Molecular ion $[M]^+$	[1]
163	$[M - CH_3]^+$	Predicted
134	$[M - CS]^+$ or $[M - N_2H_2]^+$	Predicted
120	$[M - SCN]^+$	Predicted
105	$[C_7H_7N]^+$	Predicted
77	$[C_6H_5]^+$	Predicted

Interpretation of Fragmentation

The electron ionization (EI) mass spectrum of **4-(Dimethylamino)phenyl thiocyanate** is expected to show a prominent molecular ion peak at m/z 178, corresponding to its molecular weight.[1] The fragmentation pattern is influenced by the stability of the resulting ions.

A key fragmentation pathway involves the loss of a methyl radical from the dimethylamino group, leading to a fragment at m/z 163. Another significant fragmentation is the loss of the thiocyanate group (SCN), resulting in a stable N,N-dimethylaniline cation at m/z 120. Further fragmentation of the aromatic ring can lead to the formation of the phenyl cation at m/z 77. The presence of these characteristic fragments provides strong evidence for the structure of the molecule.



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Caption: Proposed MS fragmentation pathway of **4-(Dimethylamino)phenyl thiocyanate**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data

While a full experimental spectrum is not readily available, the characteristic absorption bands can be predicted based on the functional groups present in **4-(Dimethylamino)phenyl thiocyanate**.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Source
~2150	Thiocyanate (-SCN)	C≡N stretch	[4][5]
3050-3000	Aromatic C-H	C-H stretch	[6]
2950-2850	Methyl (-CH ₃)	C-H stretch	
~1600	Aromatic Ring	C=C stretch	
~1350	Aromatic Amine	C-N stretch	[6]
~820	p-disubstituted benzene	C-H out-of-plane bend	

Interpretation of IR Spectrum

The most characteristic feature in the IR spectrum of **4-(Dimethylamino)phenyl thiocyanate** is the sharp, strong absorption band around 2150 cm⁻¹ due to the C≡N stretching vibration of the thiocyanate group.[4][5] This band is a key diagnostic for the presence of the -SCN functionality. It is important to distinguish this from the isomeric isothiocyanate (-NCS) group, which typically shows a broader and more intense absorption at a slightly lower frequency (around 2000-2200 cm⁻¹).[6]

The spectrum will also exhibit characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 cm⁻¹. [6] The C-H stretching of the methyl groups in the dimethylamino moiety will appear in the 2950-2850

cm⁻¹ region.[6] The C-N stretching of the aromatic amine will be observed around 1350 cm⁻¹. Finally, the para-substitution pattern of the benzene ring is indicated by a strong C-H out-of-plane bending vibration around 820 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. Although experimental data for **4-(Dimethylamino)phenyl thiocyanate** is not widely published, a reliable prediction of the spectra can be made based on the analysis of structurally similar compounds, such as N,N-dimethylaniline and its derivatives.[7][8][9]

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

Table 4: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.4	Doublet	2H	Aromatic protons ortho to -SCN
~6.7	Doublet	2H	Aromatic protons ortho to -N(CH ₃) ₂
~3.0	Singlet	6H	-N(CH ₃) ₂ protons

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of **4-(Dimethylamino)phenyl thiocyanate** is expected to be relatively simple due to the symmetry of the molecule. The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and will appear as a sharp singlet at approximately 3.0 ppm.

The four aromatic protons will give rise to two doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the electron-withdrawing thiocyanate group are

expected to be deshielded and resonate downfield, around 7.4 ppm. Conversely, the two protons ortho to the electron-donating dimethylamino group will be shielded and resonate upfield, around 6.7 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃)

Table 5: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)	Assignment
~152	C-N(CH ₃) ₂
~135	C-H (ortho to -SCN)
~115	C-H (ortho to -N(CH ₃) ₂)
~112	C-SCN
~110	S-C≡N
~40	-N(CH ₃) ₂

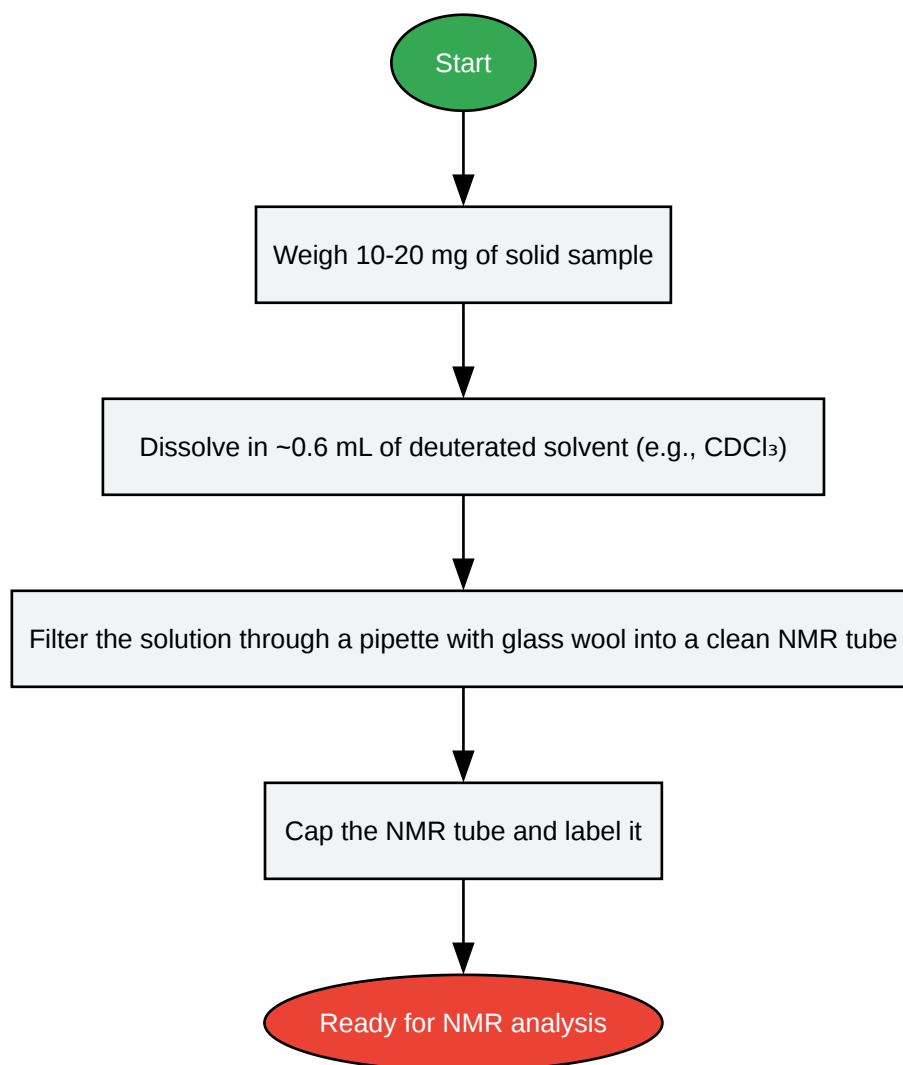
Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six non-equivalent carbon atoms in the molecule. The carbon atom of the thiocyanate group (-S-C≡N) is expected to appear around 110 ppm.^[10] The aromatic carbons will have distinct chemical shifts due to the electronic effects of the substituents. The carbon atom attached to the nitrogen of the dimethylamino group will be significantly deshielded and appear around 152 ppm. The carbon atom attached to the sulfur of the thiocyanate group is predicted to be around 112 ppm. The aromatic C-H carbons ortho to the thiocyanate and dimethylamino groups will appear at approximately 135 ppm and 115 ppm, respectively. The carbons of the methyl groups in the dimethylamino moiety will resonate upfield, around 40 ppm.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation



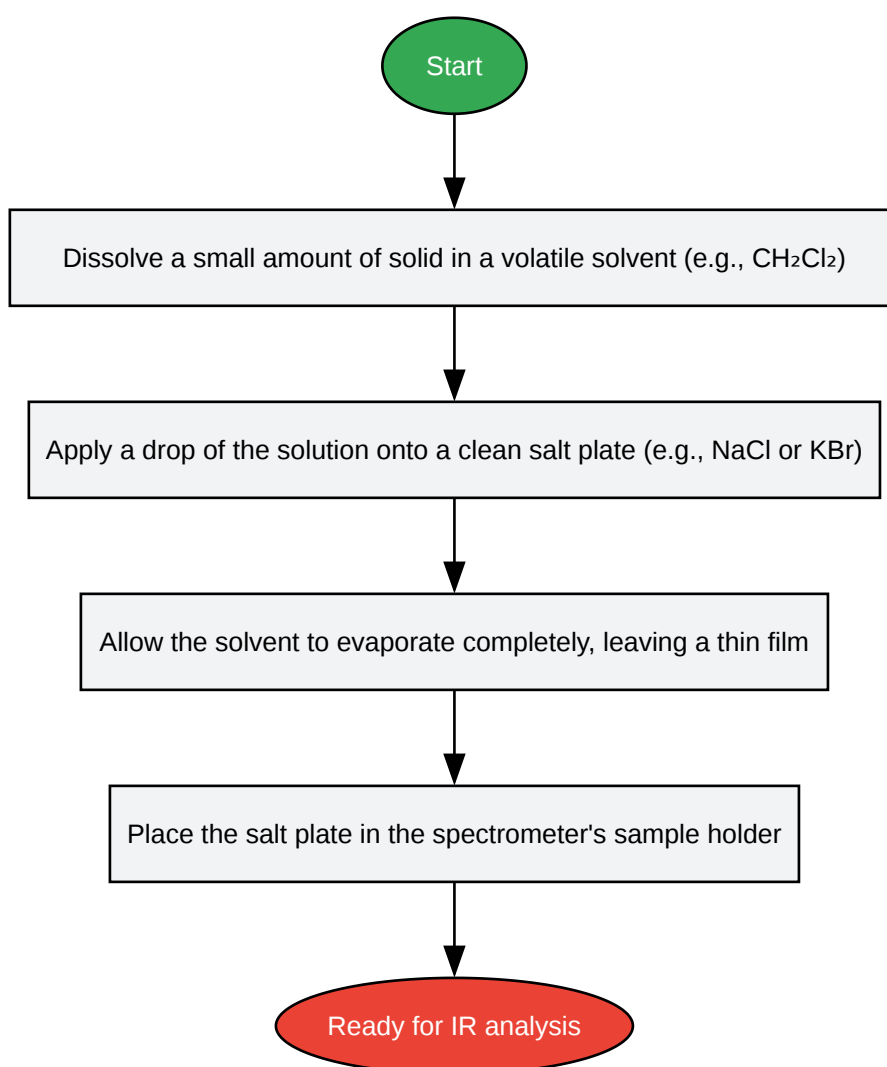
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Caption: Workflow for NMR sample preparation.

- Sample Weighing: Accurately weigh 10-20 mg of **4-(Dimethylamino)phenyl thiocyanate** for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[\[11\]](#)[\[12\]](#)
- Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[\[11\]](#)[\[13\]](#)

- Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[\[11\]](#)
- Filtration and Transfer: Using a Pasteur pipette plugged with a small amount of glass wool or a Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[12\]](#)[\[13\]](#)
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for insertion into the NMR spectrometer.[\[13\]](#)

IR Sample Preparation (Thin Solid Film Method)

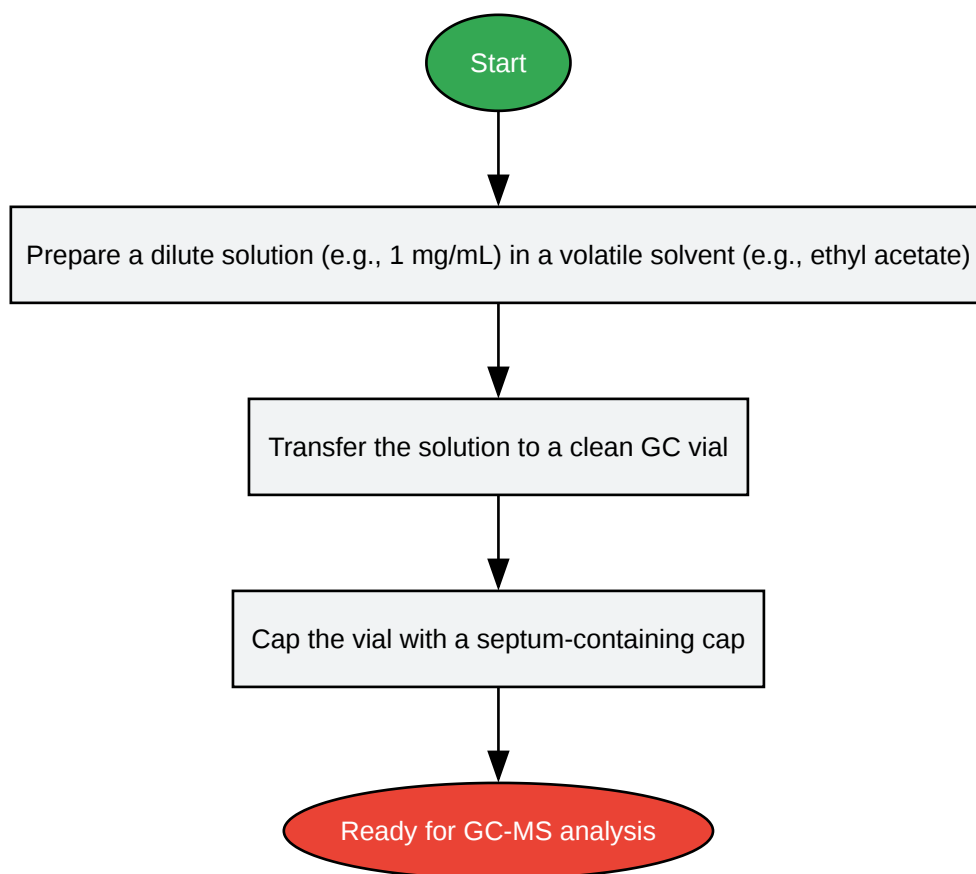


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Caption: Workflow for IR sample preparation (Thin Film Method).

- Sample Preparation: Place a small amount (a few milligrams) of **4-(Dimethylamino)phenyl thiocyanate** into a small vial.
- Dissolution: Add a few drops of a volatile solvent, such as dichloromethane or acetone, to dissolve the solid.^[1]
- Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).^[1]
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid sample on the plate.^[1]
- Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

GC-MS Sample Preparation



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Caption: Workflow for GC-MS sample preparation.

- Solution Preparation: Prepare a dilute solution of **4-(Dimethylamino)phenyl thiocyanate** (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.^[14]
- Vial Transfer: Transfer the solution into a clean 2 mL glass autosampler vial.
- Capping: Securely cap the vial with a screw cap containing a septum.
- Analysis: Place the vial in the autosampler of the GC-MS system for automated injection and analysis.

Conclusion

The spectroscopic data of **4-(Dimethylamino)phenyl thiocyanate** provides a unique fingerprint for its identification and characterization. The mass spectrum is defined by its molecular ion peak at m/z 178 and characteristic fragmentation pattern. The infrared spectrum is dominated by a strong, sharp absorption for the thiocyanate group around 2150 cm^{-1} . The ^1H and ^{13}C NMR spectra, though predicted in this guide, are expected to show distinct signals that reflect the electronic environment of the protons and carbons within the molecule. By following the outlined experimental protocols, researchers can reliably obtain high-quality spectroscopic data, ensuring the integrity of their scientific investigations. This comprehensive guide serves as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and materials science.

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- To cite this document: BenchChem. [Spectroscopic Unveiling of 4-(Dimethylamino)phenyl thiocyanate: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605833#spectroscopic-data-nmr-ir-ms-of-4-dimethylamino-phenyl-thiocyanate]

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